molecular formula C6H14OS2 B158357 1-Propanesulfinothioic acid, S-propyl ester CAS No. 1948-52-3

1-Propanesulfinothioic acid, S-propyl ester

Cat. No. B158357
CAS RN: 1948-52-3
M. Wt: 166.3 g/mol
InChI Key: XPRZAEWSYWTDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanesulfinothioic acid, S-propyl ester, also known as S-propyl propanethioate or propylthiopropanesulfonate, is a chemical compound with the molecular formula C6H14O2S2. It is a colorless liquid with a pungent odor and is commonly used in scientific research, especially in the field of biochemistry and pharmacology.

Scientific Research Applications

Catalysis

1-Propanesulfinothioic acid, S-propyl ester, and similar compounds have been used as recyclable catalysts in chemical synthesis. For example, silica immobilized sulfuric acid derivatives have shown effective catalytic activity in the synthesis of 1,1-diacetates from aromatic aldehyde and acetic anhydride under mild and solvent-free conditions (Brojeni et al., 2013). Another study highlights the use of sulfuric acid derivatives as catalysts for condensation reactions, demonstrating their effectiveness and recyclability (Tayebi et al., 2011).

Chemical Synthesis

This chemical has also been involved in the development of new synthesis methods. A notable method includes the synthesis of 1-dialkylaminocarbothioic acid S-[(2,3-epithio)propyl] ester, showcasing a water-methanol mixture-based approach at room temperature (Kumar et al., 2006). Additionally, it plays a role in the synthesis of complex molecules like star polymers, where it contributes to the creation of structures with unique stepwise cleavage properties (Jiang et al., 2010).

Pharmaceutical and Biomedical Research

In the pharmaceutical and biomedical fields, derivatives of 1-Propanesulfinothioic acid are used in the synthesis of compounds with potential biological activities. For instance, the synthesis of N-tert-butanesulfinyl imino esters for the asymmetric synthesis of arylglycine derivatives, which are important for pharmaceutical applications, has been reported (Beenen et al., 2006). Additionally, the preparation of esters with fire resistance and lubricating properties suggests potential applications in industrial contexts (Nagendramma et al., 2010).

Environmental Engineering

Moreover, these compounds have been utilized in environmental engineering, specifically in the synthesis of temperature-responsive homo-polyzwitterions, potentially suitable for biomedical and environmental applications (Li et al., 2020).

Material Science

In material science, functionalization of metal-organic frameworks using derivatives of 1-Propanesulfinothioic acid has been explored, demonstrating significant potential in catalysis (Hu et al., 2020).

properties

CAS RN

1948-52-3

Product Name

1-Propanesulfinothioic acid, S-propyl ester

Molecular Formula

C6H14OS2

Molecular Weight

166.3 g/mol

IUPAC Name

1-propylsulfinylsulfanylpropane

InChI

InChI=1S/C6H14OS2/c1-3-5-8-9(7)6-4-2/h3-6H2,1-2H3

InChI Key

XPRZAEWSYWTDSQ-UHFFFAOYSA-N

SMILES

CCCSS(=O)CCC

Canonical SMILES

CCCSS(=O)CCC

Other CAS RN

1948-52-3

solubility

20 mg/mL

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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